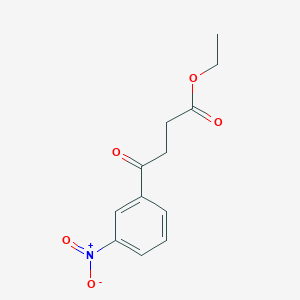

Ethyl 4-(3-nitrophenyl)-4-oxobutanoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(3-nitrophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-18-12(15)7-6-11(14)9-4-3-5-10(8-9)13(16)17/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQNCORYKZHCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303788 | |

| Record name | Ethyl 4-(3-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75227-18-8 | |

| Record name | NSC162048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(3-nitrophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Post Synthesis Modification of the Nitro Group:the Nitro Group on the Final Product is a Versatile Functional Handle for Diversification. It Can Be Readily Reduced to an Amino Group –nh₂ Using Various Reducing Agents, Such As Iron or Tin in Acidic Media, or Through Catalytic Hydrogenation.ucalgary.cawikipedia.orgacs.orgthe Resulting Amine, Ethyl 4 3 Aminophenyl 4 Oxobutanoate, is a Key Intermediate.

This primary aromatic amine can then undergo a wide range of transformations. One of the most powerful is diazotization, where the amine reacts with nitrous acid (generated from NaNO₂ and HCl) at low temperatures to form a diazonium salt (–N₂⁺). youtube.com This diazonium salt is an excellent leaving group and can be displaced by a variety of nucleophiles, allowing for the introduction of numerous functional groups.

Table 2: Examples of Diversification via Diazonium Salt Intermediate

| Reaction Name | Reagents | Resulting Functional Group |

| Sandmeyer Reaction | CuCl / HCl | –Cl (Chloro) |

| Sandmeyer Reaction | CuBr / HBr | –Br (Bromo) |

| Sandmeyer Reaction | CuCN / KCN | –CN (Cyano) |

| Schiemann Reaction | HBF₄, heat | –F (Fluoro) |

| Hydrolysis | H₂O, heat | –OH (Hydroxy) |

| Iodination | KI | –I (Iodo) |

This two-pronged approach—varying the initial aromatic precursor and chemically modifying the nitro group—provides extensive possibilities for creating a diverse library of analogues based on the Ethyl 4-(3-nitrophenyl)-4-oxobutanoate structure.

Functional Group Interconversions and Derivatization at Ester and Ketone Centers

The presence of both an ester and a ketone functional group in this compound allows for a range of selective modifications and derivatizations. These transformations are crucial for synthesizing a diverse library of compounds for various applications.

The ketone carbonyl group can undergo selective reduction to a secondary alcohol. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically employed for this transformation, as they selectively reduce ketones and aldehydes without affecting the less reactive ester group. askfilo.comtardigrade.in The resulting ethyl 4-hydroxy-4-(3-nitrophenyl)butanoate features a new chiral center, opening avenues for the synthesis of enantiomerically pure compounds. Conversely, more potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionalities.

The ester group can be modified through hydrolysis or transesterification. Alkaline hydrolysis of nitrophenyl esters has been studied, though the specific conditions for the saponification of this compound would need to be optimized to avoid potential side reactions involving the ketone and the nitro group. semanticscholar.orgresearchgate.net Acid-catalyzed hydrolysis would yield the corresponding carboxylic acid, 4-(3-nitrophenyl)-4-oxobutanoic acid.

The active methylene (B1212753) group situated between the two carbonyls is a key site for derivatization. This position can be readily deprotonated by a suitable base to form a stable enolate, which can then participate in various carbon-carbon bond-forming reactions. One such example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone. While specific examples with this compound are not prevalent in the searched literature, the general reactivity of β-keto esters suggests its utility in such condensations to form more complex unsaturated systems. wikipedia.org

Furthermore, the versatile structure of this butanoate derivative makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, the reaction of β-keto esters with hydrazine (B178648) derivatives is a classical method for the synthesis of pyrazolones. wikipedia.org Similarly, condensation with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives. dntb.gov.ua

Asymmetric Synthetic Approaches for Stereoselective Access to Chiral Analogues of Butanoate Derivatives

The development of asymmetric synthetic methods to access chiral analogues of butanoate derivatives is a significant area of research, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals. For this compound, the creation of a chiral center can be primarily achieved through the stereoselective reduction of the ketone functionality.

A prominent strategy for achieving this is through catalytic asymmetric hydrogenation or transfer hydrogenation. wikipedia.orgresearchgate.net These methods employ a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver a hydride to one face of the prochiral ketone preferentially. wikipedia.org A variety of catalysts have been developed for the asymmetric reduction of β-keto esters, yielding the corresponding β-hydroxy esters with high enantioselectivity. rsc.orgorganic-chemistry.org For instance, iridium-catalyzed asymmetric hydrogenation with chiral ferrocenyl P,N,N-ligands has been shown to be effective for a range of β-keto esters. rsc.org Ruthenium catalysts paired with chiral diamine ligands are also widely used in the asymmetric transfer hydrogenation of aryl ketones. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high yields and enantiomeric excess.

Another approach involves the use of chiral organocatalysts, such as spiroborate esters derived from nonracemic 1,2-aminoalcohols, for the asymmetric borane (B79455) reduction of prochiral ketones. nih.gov These catalysts can provide optically active alcohols with excellent chemical yields and high enantiomeric excess. nih.gov Biocatalytic methods, such as the use of baker's yeast, have also been employed for the enantioselective reduction of β-keto esters, often providing access to specific enantiomers of the corresponding β-hydroxy esters. researchgate.net

These asymmetric reductions of the ketone in this compound would lead to the synthesis of chiral (R)- or (S)-ethyl 4-hydroxy-4-(3-nitrophenyl)butanoate, which are valuable building blocks for further synthetic transformations. researchgate.netresearchgate.netsemanticscholar.org The stereochemistry of the resulting alcohol can be influenced by the choice of catalyst and the specific reaction conditions employed.

Multicomponent Reactions (MCRs) Incorporating the Butanoate Core

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy in generating molecular diversity. researchgate.nettaylorfrancis.com The butanoate core of this compound, with its reactive β-dicarbonyl moiety, is a prime candidate for participation in such reactions to construct complex heterocyclic systems.

One of the most well-known MCRs involving β-keto esters is the Biginelli reaction . This reaction typically involves the one-pot, acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea or thiourea to produce dihydropyrimidinones or their thio-analogues. wikipedia.orgnih.govnih.gov While the classical Biginelli reaction utilizes ethyl acetoacetate, the structural similarity of this compound suggests its potential as a substrate. In this context, it would react with an aldehyde and urea to form a highly functionalized dihydropyrimidinone bearing a 3-nitrophenyl group. These heterocyclic scaffolds are of significant interest in medicinal chemistry. nih.gov

Another important MCR is the Hantzsch pyridine (B92270) synthesis , which involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. wikipedia.orgorganic-chemistry.orgchemtube3d.com These can be subsequently oxidized to the corresponding pyridine derivatives. The use of a β-keto ester like this compound in a Hantzsch-type reaction could lead to the synthesis of pyridines with a nitrophenyl substituent, which are valuable structures in various chemical and pharmaceutical applications.

The following table summarizes the key components of these multicomponent reactions:

| Reaction Name | Key Reactants | Resulting Heterocycle |

| Biginelli Reaction | β-keto ester, Aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Pyridine Synthesis | β-keto ester (2 equiv.), Aldehyde, Ammonia/Ammonium Acetate | Dihydropyridine (B1217469) (then Pyridine) |

The incorporation of the butanoate core of this compound into these and other MCRs provides a powerful strategy for the rapid assembly of complex molecules with potential biological activity. researchgate.nettaylorfrancis.com

Reactivity, Mechanistic Insights, and Transformations

Intrinsic Reactivity of the β-Keto Ester Functionality

The β-keto ester functional group is the central hub of reactivity in Ethyl 4-(3-nitrophenyl)-4-oxobutanoate. Its unique structural arrangement, featuring a ketone and an ester group separated by a methylene (B1212753) unit, gives rise to a variety of characteristic reactions.

Nucleophilic Additions to Carbonyl and Ester Groups in this compound

The carbonyl groups within the β-keto ester functionality of this compound are prime targets for nucleophilic attack. The polarization of the carbon-oxygen double bond results in an electrophilic carbon atom, susceptible to reaction with a wide range of nucleophiles. researchgate.net Generally, aldehydes are more reactive towards nucleophiles than ketones, and ketones are more reactive than esters. researchgate.net This reactivity hierarchy is due to both steric and electronic factors.

In this compound, there are two electrophilic carbonyl carbons: the ketonic carbonyl (C4) and the ester carbonyl (C1). The reactivity of these sites can be influenced by the electronic nature of the substituents on the aromatic ring. Computational studies on analogous β-keto esters have been used to predict the susceptibility of these carbonyl carbons to nucleophilic attack by calculating condensed Fukui functions and local hypersoftness. mdpi.com For instance, analysis of various aryl-substituted β-keto esters shows that the C1 (ester) carbonyl is often more susceptible to nucleophilic attack than the C3 (ketonic) carbonyl. mdpi.com However, the presence of strong electron-withdrawing groups on the aryl ring can alter this preference. mdpi.com

Table 1: Predicted Susceptibility of Carbonyl Carbons in Aryl-Substituted β-Keto Ester Analogues to Nucleophilic Attack

| Compound Analogue (Substituent) | More Susceptible Carbonyl Carbon |

|---|---|

| Phenyl | C1 (Ester) |

| 2-Chlorophenyl | C1 (Ester) |

| 2-Methoxyphenyl | C1 (Ester) |

| 2-Nitrophenyl | C1 (Ester) |

| 2,4-Dichlorophenyl | C1 (Ester) |

| 2-Bromophenyl | C3 (Ketone) |

| 2,6-Dichlorophenyl | C3 (Ketone) |

Data derived from computational analysis of tert-butyl β-keto ester analogues. mdpi.com

Nucleophilic addition to the ketonic carbonyl typically proceeds via a tetrahedral intermediate, which is then protonated to yield an alcohol. youtube.com The ester group can also undergo nucleophilic acyl substitution, where a nucleophile replaces the ethoxy group, leading to the formation of amides, other esters, or carboxylic acids, depending on the nucleophile and reaction conditions.

Cyclocondensation Reactions and Heterocycle Formation from this compound and Analogues

The structural framework of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of two carbonyl groups and an active methylene group allows for a range of cyclocondensation reactions with dinucleophilic reagents.

For example, β-keto esters are known to react with hydrazines to form pyrazolones and with hydroxylamine (B1172632) to yield isoxazolones. Furthermore, in reactions analogous to the Hantzsch pyridine (B92270) synthesis, this compound could react with an aldehyde and ammonia (B1221849) or an amine to produce dihydropyridine (B1217469) derivatives.

Research on related nitrophenyl-containing compounds has demonstrated their utility in building complex heterocyclic systems. For instance, the cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone with cyanothioacetamide leads to the formation of 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. nih.gov This highlights the potential for the 3-nitrophenyl moiety to be incorporated into complex, polycyclic structures. Subsequent reactions of these tetrahydroisoquinolines, such as S-alkylation followed by intramolecular cyclization, can lead to the formation of thieno[2,3-c]isoquinoline systems. nih.gov

The enolate of this compound can also participate as a Michael donor in reactions with α,β-unsaturated compounds, a transformation that can be a key step in the synthesis of more complex cyclic molecules.

Tautomeric Equilibrium and Enolate Chemistry of this compound

A fundamental characteristic of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms. libretexts.org The α-hydrogens, situated between the two carbonyl groups, are acidic and can be removed to form a resonance-stabilized enolate ion. sigmaaldrich.com Protonation of this enolate on the oxygen atom yields the enol tautomer.

Keto-Enol Tautomerism: this compound (Keto form) ⇌ Ethyl 4-hydroxy-4-(3-nitrophenyl)but-3-enoate (Enol form)

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the substituents. chemrxiv.org In many simple cases, the keto form is thermodynamically more stable and predominates. libretexts.org However, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. For this compound, conjugation of the enol's double bond with the 3-nitrophenyl ring could potentially increase the proportion of the enol tautomer at equilibrium.

The generation of the enolate anion is a crucial step in many reactions of β-keto esters. wikipedia.org This can be achieved by treatment with a suitable base, such as sodium ethoxide or lithium diisopropylamide (LDA). wikipedia.org The resulting enolate is an ambident nucleophile, meaning it can react with electrophiles at either the α-carbon or the oxygen atom. bham.ac.uk Reactions with "soft" electrophiles, such as alkyl halides, typically occur at the α-carbon, leading to C-alkylation, a key C-C bond-forming reaction. bham.ac.ukresearchgate.net In contrast, "hard" electrophiles, like silyl (B83357) halides, tend to react at the oxygen atom, resulting in the formation of silyl enol ethers. bham.ac.uk

The Inductive and Mesomeric Effects of the 3-Nitrophenyl Group on Reactivity

The 3-nitrophenyl substituent exerts a profound influence on the reactivity of the entire molecule through its electronic effects.

Modulation of Electrophilicity and Aromatic Substitution Patterns

The nitro group is a potent electron-withdrawing group, operating through both the inductive effect (-I) and the mesomeric (or resonance) effect (-M). acs.org

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a withdrawal of electron density from the benzene (B151609) ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring.

Mesomeric Effect (-M): The nitro group can delocalize pi-electrons from the benzene ring onto itself. However, this effect is only operative when the nitro group is at the ortho or para position relative to a reaction center. When situated at the meta position, as in this compound, the -M effect does not directly delocalize charge from the ortho and para positions.

The strong -I effect of the nitro group at the meta position deactivates the aromatic ring towards electrophilic aromatic substitution, making such reactions slower than on unsubstituted benzene. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (C5 and C7 of the phenyl ring).

Furthermore, the electron-withdrawing nature of the 3-nitrophenyl group increases the electrophilicity of the adjacent benzylic carbonyl carbon (C4). This enhanced partial positive charge makes it a more favorable site for nucleophilic attack compared to an analogous compound with an electron-donating group on the phenyl ring.

Chemoselective Reduction of the Nitro Moiety and Subsequent Reactions

The nitro group is susceptible to reduction under various conditions, and its selective transformation in the presence of other reducible functionalities, such as the ketone and ester groups, is a key synthetic challenge. Chemoselective reduction of the nitro group to an amino group is a valuable transformation, as it opens up pathways for further molecular elaboration.

A variety of reagents can achieve this transformation, including catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel), or metals in acidic media (e.g., Fe/HCl, Sn/HCl, or Zn/CH₃COOH). wikipedia.org The choice of reagent is crucial to avoid the reduction of the keto group.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Varies | Can also reduce ketones and alkenes. |

| Fe, HCl/CH₃COOH | Reflux | Generally selective for the nitro group. |

| SnCl₂, HCl | Varies | A classic method for nitro group reduction. |

| Na₂S₂O₄ | Aqueous solution | Mild and often selective. |

Once the nitro group is reduced to an amine, the resulting compound, Ethyl 4-(3-aminophenyl)-4-oxobutanoate, becomes a versatile intermediate for further synthesis. The newly introduced amino group is nucleophilic and can participate in intramolecular reactions. For example, under acidic conditions, the amine could potentially attack the C4-keto group, leading to an intramolecular cyclization-dehydration sequence to form a substituted quinoline, a common heterocyclic scaffold in medicinal chemistry. This type of transformation underscores the synthetic utility of the chemoselective reduction of the nitro group in this molecule.

Advanced Reaction Studies and Mechanistic Investigations

The intricate molecular architecture of this compound, featuring a nitro group, a ketone, and an ester, presents a compelling platform for advanced studies in chemical reactivity and reaction mechanisms. The interplay of these functional groups governs the molecule's behavior in complex transformations, offering opportunities for selective synthesis and the development of efficient reaction cascades.

The presence of multiple reactive sites within this compound necessitates precise control over reaction conditions to achieve desired chemical outcomes. The study of chemo- and regioselectivity in its transformations is crucial for its application as a versatile building block in organic synthesis.

A primary challenge lies in the selective reduction of the nitro group in the presence of the carbonyl (ketone) functionality. nih.gov Research into the reduction of nitroarenes bearing other reducible groups has shown that chemoselectivity is highly dependent on the choice of catalyst and reducing agent. For instance, in iron-catalyzed reductions, switching the reducing agent from the highly active pinacol (B44631) borane (B79455) (HBpin) to a less reactive one like phenylsilane (B129415) (H₃SiPh) can achieve the selective reduction of the nitro group while leaving a carbonyl group intact. nih.gov This principle is directly applicable to the this compound scaffold, allowing for the targeted synthesis of the corresponding aniline (B41778) derivative without affecting the keto-ester chain.

The β-ketoester moiety itself offers additional sites for selective reactions. β-Ketoesters are well-known, versatile substrates that can be modified through a variety of transformations. researchgate.net For example, the methylene group situated between the two carbonyls is acidic and can be selectively deprotonated to form an enolate, which can then act as a nucleophile in carbon-carbon bond-forming reactions. The choice of an appropriate organocatalyst can direct the stereochemical outcome of such reactions. researchgate.net

Furthermore, the two carbonyl groups—the ketone and the ester—exhibit different reactivities. The ketone is generally more electrophilic and susceptible to nucleophilic attack than the ester. This difference can be exploited to achieve regioselective transformations. For example, in reactions with certain nucleophiles, the attack will preferentially occur at the ketonic carbon over the ester carbon. Systematic studies on related systems, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, have demonstrated that reaction conditions (e.g., solvent, temperature, and catalyst) can be tuned to selectively favor either reaction at the ketone (leading to enamines) or at the ester (leading to amides). researchgate.net This level of control is essential for planning multi-step syntheses involving the this compound core.

| Transformation Type | Target Functional Group | Key Control Factor | Potential Product Type | Reference |

|---|---|---|---|---|

| Reduction | Nitro Group | Choice of reducing agent (e.g., Phenylsilane over Pinacol borane) | Ethyl 4-(3-aminophenyl)-4-oxobutanoate | nih.gov |

| Nucleophilic Addition | Ketone Carbonyl | Reagent Reactivity (e.g., Grignard reagents) | Tertiary Alcohol | N/A |

| Enolate Alkylation | α-Methylene | Base and Electrophile Choice | α-Substituted β-ketoester | researchgate.net |

| Condensation | Ketone vs. Ester | Reaction Conditions (Solvent, Catalyst) | Enamine or Amide | researchgate.net |

A deep understanding of the reaction mechanisms governing the transformations of this compound is fundamental to optimizing existing synthetic routes and discovering new ones. Researchers employ a combination of kinetic analysis, spectroscopic methods, and computational studies to elucidate the intricate steps involved in these reactions.

Kinetic studies are vital for determining the rate-limiting steps and understanding the influence of substituents on reaction rates. For example, studies on the catalytic hydrogenation of various aromatic nitro compounds have shown that the structure and position of substituents on the aromatic ring significantly affect the reduction rate. orientjchem.org Such analyses can predict the relative reactivity of the 3-nitrophenyl group in this compound compared to other substituted nitroarenes.

Spectroscopic probes provide direct evidence for the formation of transient intermediates. In the context of iron-catalyzed nitro reductions, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and mass spectrometry have been instrumental. nih.govbath.ac.uk These methods have helped identify key intermediates like a nitroso species and an on-cycle iron hydride, which are crucial components of the catalytic cycle. nih.govbath.ac.uk By applying these techniques to reactions involving this compound, one could similarly map the pathway of its reduction, confirming whether it proceeds through analogous nitrosobenzene (B162901) intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for exploring reaction pathways that are difficult to observe experimentally. nih.gov Theoretical calculations can model the geometries of transition states, determine activation energy barriers, and predict the thermodynamic stability of intermediates and products. nih.gov For instance, in complex cycloaddition reactions, DFT studies can clarify whether a reaction proceeds via a concerted or stepwise mechanism and predict the observed stereoselectivity. nih.govmdpi.com Such computational investigations could be used to model the intramolecular cyclization of derivatives of this compound, providing insight into the preferred pathways for forming heterocyclic systems.

| Mechanistic Probe | Information Obtained | Example Application in Related Systems | Reference |

|---|---|---|---|

| Kinetic Analysis | Reaction rates, rate-determining steps, substituent effects. | Comparing reduction rates of different substituted nitroarenes. | orientjchem.org |

| Electron Paramagnetic Resonance (EPR) | Detection of radical intermediates and paramagnetic species. | Identifying iron-hydride species in catalytic cycles. | nih.govbath.ac.uk |

| Mass Spectrometry (MS) | Identification of intermediates and products in the reaction mixture. | Confirming the presence of nitroso intermediates in nitro reductions. | nih.gov |

| Computational Studies (DFT) | Transition state structures, activation energy barriers, reaction pathways. | Determining the rate-determining step in tandem cycloaddition reactions. | nih.govmdpi.com |

The strategic arrangement of functional groups in this compound makes it an ideal substrate for cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient approach to synthesizing complex molecules.

A prominent example of a cascade reaction utilizing this scaffold is reductive cyclization. This sequence typically begins with the reduction of the nitro group to an amine. The resulting intermediate, Ethyl 4-(3-aminophenyl)-4-oxobutanoate, contains both a nucleophilic amine and an electrophilic keto-ester moiety in proximity. This sets the stage for a spontaneous or catalyzed intramolecular cyclization. Depending on the reaction conditions, this cyclization can lead to the formation of various important heterocyclic cores.

For instance, intramolecular condensation between the newly formed aniline and the ketone can lead to the formation of a dihydroquinoline ring system. Alternatively, if the reaction is designed to involve the ester group, it can serve as a pathway to seven-membered rings like benzodiazepines or, with an external one-carbon source, to quinazolinones. The synthesis of quinazolinone derivatives often involves the reaction of an anthranilic acid derivative (which contains the ortho-amino-aromatic acid motif) with other reagents. nih.govtsijournals.comnih.govorganic-chemistry.orgresearchgate.net The scaffold derived from this compound after reduction and subsequent manipulation can be envisioned as a precursor to such heterocyclic systems.

Advanced Spectroscopic and Crystallographic Characterization

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of Ethyl 4-(3-nitrophenyl)-4-oxobutanoate. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would provide a complete picture of its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule.

High-Field ¹H and ¹³C NMR Investigations of this compound

High-field ¹H and ¹³C NMR spectroscopy are the primary methods for determining the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the 3-nitrophenyl ring would typically appear in the downfield region (δ 7.5-8.5 ppm), with their splitting patterns revealing their substitution pattern. The methylene (B1212753) protons adjacent to the ketone and the ester group would likely resonate in the range of δ 2.5-4.5 ppm. The ethyl group would exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons, typically found more upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the ketone and the ester would be the most downfield signals (δ 160-200 ppm). The aromatic carbons would appear in the δ 120-150 ppm region, with the carbon attached to the nitro group being significantly influenced. The aliphatic carbons of the ethyl group and the butanoate chain would be found in the upfield region of the spectrum.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m | - |

| -CH₂- (adjacent to C=O) | 3.2 - 3.4 | t | 6.5 - 7.0 |

| -CH₂- (adjacent to ester) | 2.7 - 2.9 | t | 6.5 - 7.0 |

| -O-CH₂- (ethyl) | 4.1 - 4.3 | q | 7.0 - 7.2 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ketone) | 195 - 198 |

| C=O (ester) | 170 - 173 |

| Aromatic C-NO₂ | 148 - 150 |

| Aromatic C-H | 122 - 135 |

| Aromatic C-C=O | 136 - 138 |

| -O-CH₂- (ethyl) | 60 - 62 |

| -CH₂- (adjacent to C=O) | 35 - 38 |

| -CH₂- (adjacent to ester) | 28 - 31 |

Advanced Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the precise connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the ethyl group and between the methylene groups of the butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across quaternary carbons (like the carbonyls and the aromatic carbon attached to the nitro group) and for piecing together the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be useful in determining the preferred conformation of the molecule in solution.

Dynamic NMR Studies of Conformational Dynamics and Tautomerism

Dynamic NMR studies could be utilized to investigate any conformational changes in this compound, such as restricted rotation around the aryl-carbonyl bond. Furthermore, while less likely for this specific structure, dynamic NMR could probe for the presence of any keto-enol tautomerism under various conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the functional groups. A strong peak around 1735 cm⁻¹ would be indicative of the ester carbonyl stretching, while the ketone carbonyl would likely appear at a slightly lower wavenumber, around 1690 cm⁻¹, due to conjugation with the aromatic ring. The nitro group would exhibit two strong, characteristic stretching bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). C-H stretching vibrations for the aromatic and aliphatic portions would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations and the symmetric stretching of the nitro group are often strong in Raman spectra.

Expected Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ester) | ~1735 | Strong |

| C=O Stretch (Ketone) | ~1690 | Strong |

| N-O Asymmetric Stretch (Nitro) | ~1530 | Strong |

| N-O Symmetric Stretch (Nitro) | ~1350 | Strong |

| C-O Stretch (Ester) | 1250 - 1000 | Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

Mass Spectrometry: Elucidating Molecular Structure and Fragmentation Pathways

Mass spectrometry is a destructive technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound (C₁₂H₁₃NO₅), the expected molecular weight is approximately 251.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 251. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups. This could lead to fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the ethyl group (-CH₂CH₃, m/z 29).

McLafferty Rearrangement: This is a possibility for the ester, involving the transfer of a gamma-hydrogen.

Cleavage at the Nitrophenyl Group: Fragmentation of the aromatic portion could lead to ions corresponding to the nitrophenyl group or the loss of the nitro group (-NO₂, m/z 46).

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

|---|---|

| 251 | [M]⁺ |

| 206 | [M - OCH₂CH₃]⁺ |

| 178 | [M - COOCH₂CH₃]⁺ |

| 150 | [C₇H₄NO₂]⁺ |

| 122 | [C₇H₄O]⁺ |

| 104 | [C₇H₄O - H₂O]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation

A search of scientific literature and crystallographic databases did not yield a publicly available crystal structure for the specific compound this compound. Therefore, a definitive experimental determination of its molecular geometry and stereochemistry from single-crystal X-ray diffraction is not possible with the currently available data. Such an analysis would provide precise bond lengths, angles, and torsion angles, confirming the connectivity and the three-dimensional shape of the molecule in the solid state.

There is no specific information available in the searched literature regarding polymorphism or crystal engineering studies focused on this compound. Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, which can affect its physical properties. Crystal engineering studies would involve the rational design of crystal structures based on an understanding of intermolecular interactions. Studies on analogues, such as other nitro-substituted phenyl derivatives, have shown how weak interactions like C-H···O and π-π stacking can direct the formation of different supramolecular architectures. researchgate.netresearchgate.net

Advanced Property Prediction and Structure-Property Relationships

Theoretical modeling extends beyond crystal structure analysis to predict the material properties and reactivity of a compound, establishing crucial structure-property relationships.

Molecules with significant charge asymmetry, such as those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, often exhibit nonlinear optical (NLO) properties. This compound possesses an electron-withdrawing nitro group (–NO₂) attached to a phenyl ring, which acts as a π-system. This "push-pull" characteristic suggests potential for NLO activity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard computational methods for assessing NLO properties. Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated to quantify the NLO response. The first-order hyperpolarizability (β) is particularly important as it relates to the second-harmonic generation (SHG) efficiency of a material. A higher β value indicates a stronger NLO response. For organic molecules, these values are often compared to a standard reference like urea (B33335).

Illustrative Data Table: Calculated NLO Properties

| Parameter | Symbol | Illustrative Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | 4.0 - 6.0 D | Indicates the overall polarity of the molecule. |

| Linear Polarizability | αtot | 150 - 200 | Measures the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability | βtot | 500 - 1500 | Quantifies the second-order NLO response. A high value suggests potential for applications in optoelectronics. |

Note: The data is hypothetical, based on DFT calculations of similar nitrophenyl derivatives. The actual NLO properties depend on the precise electronic structure and require specific computational analysis.

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces to identify intermediates, transition states, and reaction products. For a β-keto ester like this compound, theoretical investigations could focus on several key reactions, such as its synthesis (e.g., via Claisen condensation) or its subsequent transformations.

Using methods like DFT, chemists can model a proposed reaction step-by-step. For each step, the structure of the transition state (the highest energy point along the reaction coordinate) is located and its energy is calculated. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), a critical factor that determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

For example, a theoretical study could investigate the mechanism of a base-catalyzed condensation reaction involving the enolate of the butanoate chain. The computational model would:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the Gibbs free energy of activation (ΔG‡) for each step.

Visualize the imaginary frequency of the transition state to confirm it connects the reactant and product.

Construct a reaction coordinate diagram to provide a visual representation of the energy changes throughout the reaction.

Such studies provide fundamental insights into reactivity that are often difficult to obtain through experimental means alone.

Applications in Organic Synthesis

Intermediate in the Synthesis of Bioactive Molecules

The primary application of Ethyl 4-(3-nitrophenyl)-4-oxobutanoate is as a versatile intermediate in multi-step organic synthesis. Its bifunctional nature allows for the sequential or tandem introduction of molecular complexity. Analogous structures are used as building blocks for pharmaceuticals. smolecule.com The reduction of the nitro group to an amine, followed by N-acylation, N-alkylation, or diazotization, opens up a vast chemical space for the synthesis of libraries of compounds for biological screening.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

This compound is an ideal precursor for a variety of heterocyclic systems. As mentioned, reduction and subsequent intramolecular cyclization can lead to quinoline-type structures. Furthermore, the β-keto ester moiety can react with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazoles or isoxazoles, respectively, decorated with a nitrophenyl substituent. These heterocyclic cores are prevalent in medicinal chemistry.

Utility in Materials Science and Other Fields

While the primary application is in synthetic chemistry, derivatives of nitroaromatic compounds have been explored in materials science for their electronic properties. The presence of the electron-deficient nitroaryl ring and the electron-rich keto-enol system could potentially be exploited in the design of charge-transfer materials or nonlinear optical materials, although no specific applications in this area have been reported for this particular compound.

Advanced Applications and Research Significance

Role as a Versatile Synthetic Intermediate for Complex Molecules

The compound's reactivity is centered around its 1,3-dicarbonyl moiety and the electrophilic nature of the nitro-substituted aromatic ring. These features allow it to serve as a precursor for a wide array of more complex molecular structures, particularly heterocyclic systems.

Precursor in the Synthesis of Diverse Heterocyclic Systems (e.g., nitrogen, oxygen, sulfur heterocycles)

The β-ketoester functional group is a classic synthon in heterocyclic chemistry. Ethyl 4-(3-nitrophenyl)-4-oxobutanoate is an ideal starting material for constructing rings containing nitrogen, oxygen, or sulfur atoms through condensation reactions with bifunctional reagents.

Nitrogen Heterocycles : The compound can react with nitrogen-based nucleophiles to form a variety of important nitrogen-containing rings. For instance, condensation with amidines, ureas, or guanidines is a standard and widely used method for constructing the pyrimidine (B1678525) core (a 1,3-diazine) bu.edu.eg. Reaction with hydrazines can yield pyrazole (B372694) derivatives, while the use of β-amino crotonate could lead to pyridine (B92270) synthesis. Many nitrogen heterocycles are core components of prescribed drugs nih.gov.

Oxygen and Sulfur Heterocycles : While less common for this specific precursor, the dicarbonyl system has the potential to participate in reactions to form oxygen or sulfur heterocycles. For example, reactions with appropriate sulfur-containing reagents like Lawesson's reagent could potentially lead to thiophene (B33073) derivatives. The reactivity of similar β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, has been demonstrated in the synthesis of a range of N, O, and S-heterocycles researchgate.net.

The table below summarizes potential heterocyclic systems that can be synthesized from this compound.

| Reagent Class | Example Reagent | Resulting Heterocyclic Core |

| N-C-N Precursors | Urea (B33335), Thiourea (B124793), Guanidine | Pyrimidine, Thioxopyrimidine |

| Hydrazines | Hydrazine (B178648), Phenylhydrazine | Pyrazole |

| Amines | Ammonia (B1221849), Primary Amines | Dihydropyridine (B1217469) |

| Hydroxylamines | Hydroxylamine (B1172632) | Isoxazole |

Application in Tandem and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy mdpi.com. This compound, as a β-ketoester, is a prime candidate for well-known MCRs.

Biginelli Reaction : This is a classic three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea). Utilizing this compound in this reaction would produce highly functionalized dihydropyrimidinones, incorporating the 3-nitrophenyl moiety into a complex heterocyclic scaffold.

Hantzsch Dihydropyridine Synthesis : In this four-component reaction, the compound could react with an aldehyde and two equivalents of ammonia to synthesize substituted dihydropyridines. These structures are significant in medicinal chemistry.

Tandem Reactions : The compound is also suitable for tandem reaction sequences, such as a Michael addition followed by an intramolecular cyclization. For example, reaction with α,β-unsaturated nitroalkenes could initiate a Michael addition at the active methylene (B1212753) position, with the resulting intermediate poised for a subsequent intramolecular cyclization to form substituted cyclic products buchler-gmbh.com.

Contributions to Materials Science and Optoelectronic Research

The unique combination of a butanoate scaffold and a nitroaromatic group provides opportunities for the development of novel functional materials.

Design and Synthesis of Functional Materials Incorporating Butanoate Scaffolds

The term "scaffold" in materials science refers to a core molecular framework upon which functional units can be built nih.gov. The butanoate portion of the title compound offers structural flexibility, while the nitrophenyl group provides a site for further chemical modification.

A key strategy involves the chemical reduction of the nitro group to an amine (-NH2). This amine provides a reactive handle that can be used to:

Incorporate the molecule into polymers : The resulting amino-functionalized butanoate can act as a monomer or be grafted onto existing polymer chains, imparting specific properties to the final material.

Functionalize surfaces : The amine can be used to covalently attach the molecule to the surface of materials like silica (B1680970) or gold nanoparticles, modifying their surface chemistry for applications in sensing or catalysis.

Build dendritic or supramolecular structures : The molecule can serve as a building block for larger, well-defined architectures. Synthetic scaffolds are a key tool in metabolic engineering and tissue regeneration nih.govnorthwestern.edu.

Investigation of Photophysical Properties for Optoelectronic Applications

Nitroaromatic compounds often exhibit interesting photophysical properties due to the presence of the electron-withdrawing nitro group, which influences the electronic structure of the benzene (B151609) ring. The 3-nitrophenyl group in this compound acts as a chromophore.

Electronic Absorption : The compound is expected to absorb ultraviolet (UV) light, with absorption bands characteristic of the n→π* and π→π* transitions of the carbonyl groups and the nitroaromatic system.

Photosensitizers : Nitroaromatic compounds can act as photosensitizers in chemical reactions. The excited state of the molecule could potentially participate in energy or electron transfer processes, making it a candidate for studies in photochemistry and optoelectronics.

Fundamental Contributions to Reaction Mechanism Elucidation

Due to its well-defined structure and multiple reactive sites, this compound can serve as an excellent model substrate for studying the mechanisms of fundamental organic reactions.

Kinetics of Cycloaddition and Condensation : The rates of reactions, such as the formation of pyrimidines or the [4+2] cycloaddition with dienes, can be systematically studied nih.gov. By varying reaction conditions (temperature, solvent, catalyst) and monitoring the reaction progress, detailed information about the transition state and the reaction pathway (e.g., concerted vs. stepwise) can be obtained libretexts.org.

Stereochemical Studies : For reactions that create new stereocenters, this compound allows for the study of diastereoselectivity and enantioselectivity. The influence of catalysts, particularly chiral catalysts, on the stereochemical outcome can be investigated.

Intermediate Trapping : In stepwise reaction mechanisms, it may be possible to design experiments to detect or trap reactive intermediates, such as enolates or zwitterions, providing direct evidence for the proposed mechanism. The study of such intermediates is crucial for a complete understanding of the reaction course nih.gov.

of this compound

This compound, a γ-keto ester, has emerged as a compound of interest in various domains of chemical research. Its multifunctional structure, featuring a reactive keto group, an ester moiety, and an electronically distinct nitrophenyl ring, makes it a versatile substrate for exploring new catalytic methods, developing novel synthetic strategies, and designing biologically relevant molecular frameworks. This article delves into the advanced applications and research significance of this compound, focusing on its role in catalysis, synthetic methodology development, and the design of chemical scaffolds for biological exploration.

Future Research Directions and Emerging Perspectives

Innovations in Green Chemistry and Sustainable Synthetic Routes for Ethyl 4-(3-nitrophenyl)-4-oxobutanoate

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce or eliminate the use and generation of hazardous substances. sphinxsai.comdcatvci.org Future research into the synthesis of this compound will likely focus on developing more environmentally benign methodologies.

Current synthetic routes to β-ketoesters and nitroaromatic compounds often rely on traditional methods that may involve volatile organic solvents and stoichiometric reagents. rsc.orgacs.org Innovations in this area could include:

Use of Greener Solvents: Exploring the use of emerging green solvents, such as cyclopentyl methyl ether (CPME), in the synthesis of related β-nitro ketones has shown promise in minimizing waste and simplifying work-up procedures. rsc.orgrsc.org

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste. dcatvci.org Research into novel catalysts that can facilitate the key bond-forming reactions in the synthesis of this compound under milder conditions is a key area of interest.

Renewable Feedstocks: While the core aromatic and butanoate structures present challenges for direct sourcing from renewable feedstocks, future research may explore biocatalytic methods or pathways from bio-based starting materials to generate key intermediates. sphinxsai.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. dcatvci.org Future syntheses will be evaluated based on their process mass intensity (PMI) and atom economy.

A comparative table of potential green chemistry innovations is presented below:

| Innovation Area | Traditional Approach | Potential Green Alternative | Anticipated Benefits |

| Solvent | Volatile organic solvents (e.g., DCM, Toluene) | Bio-derived solvents, ionic liquids, supercritical fluids, water | Reduced VOC emissions, lower toxicity, improved safety |

| Reagents | Stoichiometric reagents | Catalytic systems (e.g., metal-based, organocatalysts, enzymes) | Higher efficiency, reduced waste, recyclability of catalysts |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound, photochemical methods | Faster reaction times, lower energy consumption, milder conditions |

| Feedstocks | Petroleum-based starting materials | Bio-based synthons, renewable resources | Reduced reliance on fossil fuels, improved sustainability profile |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Reaction Outcome Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the likely products and yields for the synthesis of this compound under various conditions. eurekalert.orgappliedclinicaltrialsonline.commdpi.com This can significantly reduce the amount of trial-and-error experimentation required.

Optimization of Reaction Conditions: Bayesian optimization and other algorithms can efficiently explore a multidimensional parameter space (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing byproducts. mdpi.comucla.edu This approach has been shown to outperform human decision-making in some cases. ucla.edu

Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes to this compound by working backward from the target molecule to identify readily available starting materials. nih.gov

The application of AI in the synthesis of this compound can be summarized in the following table:

| AI/ML Application | Description | Potential Impact |

| Forward Prediction | Predicts the products and yields of a reaction given the reactants and conditions. mdpi.com | Reduces the number of screening experiments needed. |

| Condition Optimization | Uses algorithms like Bayesian optimization to find the ideal reaction parameters. ucla.edu | Improves reaction efficiency and reduces waste. |

| Retrosynthesis | Proposes synthetic pathways by deconstructing the target molecule. nih.gov | Accelerates the discovery of new and more efficient synthetic routes. |

| Catalyst Discovery | Screens virtual libraries of potential catalysts to identify promising candidates. | Speeds up the development of novel catalytic systems. |

Exploration of Novel Catalytic Systems for Transformations Involving the Butanoate Core

The butanoate core of this compound, specifically the β-ketoester functionality, is a versatile handle for a wide range of chemical transformations. researchgate.netnih.gov Future research will likely focus on the development of novel catalytic systems to exploit this reactivity in a more efficient and selective manner.

Key areas for exploration include:

Asymmetric Catalysis: The development of chiral catalysts could enable the enantioselective synthesis of derivatives of this compound, which is crucial for applications in pharmaceuticals and materials science. acs.org

Photocatalysis: Visible-light photocatalysis offers a green and sustainable way to generate reactive intermediates under mild conditions. ims.ac.jp This could be applied to novel transformations of the butanoate core, such as C-H functionalization or decarboxylative couplings.

Core-Shell Catalysts: The design of novel core-shell catalysts, for instance with a catalytically active core and a selective shell, could offer enhanced activity and stability for reactions involving the butanoate moiety. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Future work could involve screening for or engineering enzymes that can act on the butanoate core.

A summary of potential catalytic approaches is provided below:

| Catalytic System | Transformation Type | Potential Advantage |

| Chiral Lewis Acids/Bases | Asymmetric Aldol/Michael reactions | Access to enantiomerically pure derivatives. |

| Transition Metal Catalysts (e.g., Pd, Ni, Cu) | Cross-coupling, C-H activation | Formation of new C-C and C-heteroatom bonds. ims.ac.jpacs.org |

| Photocatalysts (e.g., organic dyes, semiconductors) | Redox-neutral transformations | Use of light as a sustainable energy source. |

| Biocatalysts (e.g., lipases, esterases) | Enantioselective hydrolysis/transesterification | High selectivity and green reaction conditions. |

Advanced Spectroscopic Characterization of Transient Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires the characterization of short-lived, transient intermediates. acs.orgnih.gov Advances in spectroscopic techniques are making it possible to observe these fleeting species directly.

Future research in this area will likely employ:

Transient Absorption Spectroscopy: This technique can be used to monitor the formation and decay of excited states and radical intermediates on timescales from femtoseconds to milliseconds, providing valuable kinetic and mechanistic information. acs.org

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR can provide structural information about transient species by monitoring changes in their vibrational spectra during a reaction. rsc.org

Mass Spectrometry Techniques: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) can be used to detect and characterize ionic intermediates in solution. acs.orgosti.gov

In situ NMR Spectroscopy: This allows for the real-time monitoring of reaction progress and the potential detection of less reactive intermediates.

The application of these techniques is crucial for elucidating reaction pathways and for the rational design of improved synthetic methods.

| Spectroscopic Technique | Information Gained | Timescale |

| Transient Absorption Spectroscopy | Electronic structure and kinetics of excited states and radical intermediates. acs.org | Femtoseconds to seconds |

| Time-Resolved Infrared Spectroscopy | Vibrational (structural) information of intermediates. rsc.org | Picoseconds to seconds |

| High-Resolution Mass Spectrometry | Identification of ionic intermediates and their elemental composition. acs.org | N/A |

| In situ NMR Spectroscopy | Real-time concentration profiles of reactants, products, and stable intermediates. | Seconds to hours |

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work provides a powerful approach to understanding and predicting chemical reactivity. acs.orgrsc.org For this compound, a combined approach can lead to deeper insights than either methodology could achieve alone.

Future research will benefit from:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out potential energy surfaces for proposed reaction mechanisms. These theoretical predictions can then be tested and validated through experimental studies, such as kinetic isotope effect measurements or intermediate trapping experiments. acs.org

Rational Catalyst Design: Computational screening of potential catalysts can identify promising candidates with desired properties, which can then be synthesized and tested experimentally. This integrated workflow can accelerate the discovery of new and improved catalytic systems. nih.gov

Spectroscopic Assignment: Computational modeling can be used to predict the spectroscopic signatures (e.g., IR, NMR, UV-Vis) of proposed intermediates, aiding in the interpretation of experimental spectra. nih.gov

This integrated approach represents a paradigm shift in chemical research, moving from a trial-and-error process to a more predictive and design-oriented methodology. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.